
3,4,5-Trimethoxybenzaldehyde
Overview
Description
3,4,5-Trimethoxybenzaldehyde (TMB) (CAS: 86-81-7), also known as eudesmic aldehyde, is a methoxy-substituted aromatic aldehyde with the molecular formula C₁₀H₁₂O₄. It is a key intermediate in pharmaceutical synthesis, notably for trimethoprim, a dihydrofolate reductase inhibitor used in antibacterial therapies . Its structural features—three methoxy groups at the 3-, 4-, and 5-positions of the benzene ring—confer unique electronic and steric properties, making it valuable in organic synthesis and materials science .
Preparation Methods
Laboratory Scale:
From Vanillin: One common method involves the synthesis of 3,4,5-Trimethoxybenzaldehyde from vanillin.
From Eudesmic Acid’s Acyl Chloride: Another method involves the reduction of Eudesmic acid’s acyl chloride via the Rosenmund reduction.
Industrial Scale:
Chemical Reactions Analysis
3,4,5-Trimethoxybenzaldehyde undergoes several types of chemical reactions:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The aldehyde group can be reduced to a primary alcohol using hydrogen gas (H₂) in the presence of a catalyst.
Common reagents and conditions used in these reactions include oxoethanoic acid, hydrochloric acid, urotropine, and organic acids . Major products formed from these reactions include carboxylic acids, primary alcohols, and substituted benzyl chlorides .
Scientific Research Applications
Pharmaceutical Applications
3,4,5-Trimethoxybenzaldehyde serves as a crucial intermediate in the synthesis of several pharmaceutical compounds:
- Trimethoprim : TMB is utilized in the synthesis of trimethoprim, an antibiotic used to treat bacterial infections. Its structural similarity aids in the development of related compounds with enhanced efficacy .
- Psychedelic Phenethylamines : TMB is also employed in synthesizing various psychedelic compounds, highlighting its versatility in medicinal chemistry .
Industrial Applications
Beyond pharmaceuticals, TMB has several industrial applications:
- Plastic Additives : It is used in the production of plastic additives, contributing to the enhancement of polymer properties .
- Lubricants : Recent studies have explored TMB derivatives in lubricant formulations, demonstrating improved oxidative stability and performance characteristics compared to conventional lubricants .
Case Study 1: Synthesis Efficiency
A study on the green synthesis method for TMB demonstrated significant improvements in yield and environmental safety. The new method achieved a yield of 98% while minimizing waste production and energy consumption compared to traditional synthesis routes .
Case Study 2: Pharmaceutical Efficacy
In a clinical setting, trimethoprim synthesized from TMB was shown to effectively reduce bacterial infections in children undergoing treatment for acute lymphoblastic leukemia (ALL). The prophylactic use of trimethoprim led to significantly fewer febrile episodes and bacteremia cases compared to control groups .
Mechanism of Action
The mechanism by which 3,4,5-Trimethoxybenzaldehyde exerts its effects involves its role as an intermediate in the synthesis of various compounds. For example, in the synthesis of trimethoprim, it strengthens the bactericidal activity of sulfanilamide preparations . The molecular targets and pathways involved include the inhibition of bacterial dihydrofolate reductase, which is essential for bacterial DNA synthesis .
Comparison with Similar Compounds
Key Properties:
- Melting Point : 44–46°C
- Boiling Point : 183–185°C (at 15 mmHg)
- Density : 1.209 g/cm³
- Purity : ≥98% (reagent grade) .
TMB is synthesized via green chemistry approaches, such as oxidative bromination with bromine atom efficiency up to 86.4%, avoiding hazardous reagents like bromine gas . Industrially, it is produced via electrooxidation of methylarenes, a method favored for its scalability and minimal chemical waste .
Comparison with Structural Analogs
Anti-Candida Activity of Trimethoxybenzaldehyde Isomers
TMB and its isomers (2,3,4-, 2,4,5-, and 2,4,6-trimethoxybenzaldehyde) were evaluated for antifungal activity against Candida albicans:
- Key Findings :
- 2,4,6-Trimethoxybenzaldehyde exhibited the strongest anti-Candida activity (MIC = 0.25 mg/mL), likely due to its symmetric substitution pattern enhancing membrane penetration .
- This compound uniquely inhibited ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity .
- All isomers suppressed biofilm formation, but only TMB showed low hemolytic toxicity (≤5% erythrocyte lysis at 1 mg/mL) .
Biological Activity
3,4,5-Trimethoxybenzaldehyde (TMB) is an organic compound classified as a trisubstituted aromatic aldehyde. Its biological activities have garnered attention in recent years due to its potential therapeutic applications. This article synthesizes findings from various studies to highlight the biological activity of TMB, focusing on its antifungal, antiproliferative, and antimicrobial properties.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by three methoxy groups attached to a benzaldehyde structure. This unique configuration contributes to its diverse biological activities.
Antifungal Activity
Recent studies have demonstrated that TMB exhibits significant antifungal properties. In a study where Schiff bases derived from TMB were synthesized, several compounds were tested against various fungal strains, including:
- Alternaria tenuis
- Ustilago tritici
- Sphaeceloma maydis
- Puccinia recondita
- Alternaria triticina
The results indicated that some derivatives of TMB showed promising antifungal activity, particularly against Alternaria species and Puccinia recondita, suggesting potential applications in agricultural fungicides .
Antiproliferative Effects
TMB has also been investigated for its antiproliferative effects on cancer cells. A series of compounds derived from TMB were synthesized and tested for their ability to inhibit cell proliferation in breast cancer cell lines such as MCF-7 and MDA-MB-231. The findings revealed:
- IC50 Values : Certain derivatives exhibited IC50 values ranging from 10 to 33 nM in MCF-7 cells, indicating potent antiproliferative activity comparable to established chemotherapeutics like combretastatin A-4 (CA-4).
- Mechanism of Action : The compounds were shown to destabilize tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells. Flow cytometry analysis confirmed that treatment with specific derivatives resulted in G2/M phase arrest .
Antimicrobial Activity
In addition to antifungal properties, TMB has demonstrated antimicrobial activity against various bacterial strains. Research indicates that TMB can inhibit the growth of certain pathogenic bacteria, making it a candidate for further development as an antimicrobial agent .
Summary of Biological Activities
The following table summarizes the biological activities of this compound and its derivatives based on various studies:
Case Studies
- Antifungal Study : A study conducted synthesized Schiff bases from TMB and tested their antifungal efficacy against five fungal pathogens. The results indicated that certain derivatives had significant antifungal activity, particularly against Alternaria species .
- Cancer Research : Another study focused on the antiproliferative effects of TMB derivatives on breast cancer cell lines. The compounds not only inhibited cell growth but also induced apoptosis through tubulin polymerization inhibition .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3,4,5-trimethoxybenzaldehyde, and how can reaction conditions be optimized for academic-scale synthesis?
- Methodological Answer : The compound is typically synthesized via oxidative bromination of gallic acid derivatives or through regioselective methoxylation of benzaldehyde precursors. For example, a green chemistry approach using bromide ions as bromine sources achieved 64.2% overall yield in a one-pot reaction, with optimization focusing on solvent selection (water or ethanol), temperature (60–80°C), and stoichiometric control of brominating agents . Key parameters include:
- Catalyst : Acetic acid as a proton donor for bromine activation.
- Reaction Time : 4–6 hours under reflux.
- Workup : Solvent evaporation under reduced pressure and recrystallization for purity.
Table 1: Comparison of Synthetic Methods
Method | Yield (%) | Key Conditions | Reference |
---|---|---|---|
Oxidative Bromination | 64.2 | Water, KBr, 80°C | |
One-Pot Reduction | 58.0 | KBH₄, H₂O, RT |
Q. How can researchers validate the structural purity of this compound using spectroscopic techniques?
- Methodological Answer : Confirm identity and purity via:
- ¹H/¹³C NMR : Peaks at δ 9.8 ppm (aldehyde proton) and δ 56–60 ppm (methoxy carbons) .
- FT-IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch).
- HPLC : Use C18 columns with acetonitrile/water (70:30) mobile phase for purity >98% .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation (LD₅₀ >2000 mg/kg in rats).
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How do steric and electronic effects of methoxy substituents influence the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer : The electron-donating methoxy groups activate the aromatic ring toward electrophilic substitution but hinder nucleophilic attack on the aldehyde due to steric hindrance. Computational modeling (DFT) can predict regioselectivity in reactions like aldol condensation or Schiff base formation. For example, the para-methoxy groups increase electron density at the ortho positions, favoring selective derivatization .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., anti-Candida efficacy vs. cytotoxicity) for this compound derivatives?
- Methodological Answer :
- Dose-Response Analysis : Use MIC (Minimum Inhibitory Concentration) assays to distinguish between therapeutic and toxic thresholds (e.g., IC₅₀ = 45 µg/mL for Candida ).
- Structure-Activity Relationship (SAR) : Modify the aldehyde group to reduce cytotoxicity while retaining anti-biofilm properties.
Q. How can researchers design environmentally sustainable scale-up processes for this compound synthesis?
- Methodological Answer :
- Solvent Selection : Replace volatile organics with ionic liquids or water .
- Catalyst Recycling : Use immobilized catalysts (e.g., silica-supported bromine) to minimize waste.
- Process Metrics : Calculate E-factor (kg waste/kg product) and atom economy to benchmark greenness .
Q. What role does this compound play in materials science, such as organic semiconductor fabrication?
- Methodological Answer : The compound serves as a precursor for self-assembled monolayers (SAMs) in perovskite solar cells. Functionalize the aldehyde group with thiols or phosphonic acids to anchor molecules onto metal oxides (e.g., TiO₂), enhancing charge transport efficiency .
Q. Data Analysis and Contradiction Resolution
Q. How should researchers address discrepancies in reported melting points (72–74°C vs. 163–165°C) for this compound?
- Methodological Answer : Verify purity via DSC (Differential Scanning Calorimetry) and cross-reference with NIST-certified standards. Contaminants like residual solvents (e.g., ethanol) may depress melting points .
Q. What analytical methods differentiate this compound from structural analogs like 3,5-dimethoxybenzaldehyde?
- Methodological Answer :
Properties
IUPAC Name |
3,4,5-trimethoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-12-8-4-7(6-11)5-9(13-2)10(8)14-3/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHQOIGEOHXOGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4058948 | |
Record name | Benzaldehyde, 3,4,5-trimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4058948 | |
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Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow flakes; [Sigma-Aldrich MSDS] | |
Record name | 3,4,5-Trimethoxybenzaldehyde | |
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Vapor Pressure |
0.00113 [mmHg] | |
Record name | 3,4,5-Trimethoxybenzaldehyde | |
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CAS No. |
86-81-7 | |
Record name | 3,4,5-Trimethoxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86-81-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3,4,5-Trimethoxybenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086817 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 86-81-7 | |
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Record name | Benzaldehyde, 3,4,5-trimethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | Benzaldehyde, 3,4,5-trimethoxy- | |
Source | EPA DSSTox | |
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Record name | 3,4,5-trimethoxybenzaldehyde | |
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Record name | 3,4,5-TRIMETHOXYBENZALDEHYDE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WL86YD76N6 | |
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Retrosynthesis Analysis
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